molecular formula C55H66F2N8O8 B1139170 Ledipasvir diacetone CAS No. 1502655-48-2

Ledipasvir diacetone

Numéro de catalogue: B1139170
Numéro CAS: 1502655-48-2
Poids moléculaire: 1005.2 g/mol
Clé InChI: LXKDKHCANHWUPC-YGWQTYEPSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Systematic Nomenclature and Molecular Formula

Ledipasvir diacetone is systematically named as methyl N-[(2S)-1-[(6S)-6-[5-[9,9-difluoro-7-[2-[(1R,3S,4S)-2-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-2-azabicyclo[2.2.1]heptan-3-yl]-3H-benzimidazol-5-yl]fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]carbamate; propan-2-one . Its molecular formula is C₅₅H₆₆F₂N₈O₈ , with a molecular weight of 1005.16 g/mol . This formulation accounts for the parent ledipasvir molecule (C₄₉H₅₄F₂N₈O₆) and two acetone solvate molecules (2 × C₃H₆O) .

Table 1: Molecular Comparison of Ledipasvir and this compound

Property Ledipasvir This compound
Molecular Formula C₄₉H₅₄F₂N₈O₆ C₅₅H₆₆F₂N₈O₈
Molecular Weight (g/mol) 888.41 1005.16
Key Structural Addition Two acetone molecules

Stereochemical Configuration and Chiral Centers

This compound retains the complex stereochemistry of the parent compound, featuring seven chiral centers critical for its antiviral activity. Key configurations include:

  • C2 (S) and C6 (S) in the azaspiroheptane ring.
  • C1 (R) , C3 (S) , and C4 (S) in the bicyclo[2.2.1]heptane moiety.
  • C2 (S) in the methoxycarbonylamino-methylbutanoyl side chain .

The stereochemical integrity is preserved during solvate formation, as evidenced by retained optical activity in polarimetric analyses . The spatial arrangement of these centers ensures optimal binding to the NS5A protein’s domain I, disrupting viral replication .

X-ray Crystallographic Analysis of Diacetone Solvate

X-ray diffraction studies reveal that this compound crystallizes in a monoclinic system with space group P2₁/c . The unit cell parameters are:

  • a = 11.281 Å , b = 12.321 Å , c = 10.630 Å , β = 101.07° .
  • The crystal lattice accommodates two acetone molecules per ledipasvir molecule, forming hydrogen bonds with the carbamate oxygen (O···H distance: 2.73 Å) .

Figure 1: Crystal packing diagram of this compound, highlighting acetone molecules (red) within the lattice .

Table 2: Crystallographic Data for this compound

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Volume (ų) 1450.1
Z (Molecules/Unit Cell) 4
R-factor 0.0421

The diacetone solvate exhibits enhanced thermal stability compared to amorphous ledipasvir, with a melting point of 187–189°C .

Comparative Structural Analysis with Parent Ledipasvir

Structural differences between ledipasvir and its diacetone solvate are confined to the crystalline lattice, not covalent bonding. Key distinctions include:

  • Solvent Integration : Acetone molecules occupy interstitial sites in the diacetone form, creating a more porous crystal structure .
  • Hydrogen Bonding : Parent ledipasvir relies on intramolecular N–H···O bonds, while the diacetone form incorporates additional O–H···O interactions with acetone .
  • Conformational Rigidity : The spirocyclic core (azaspiro[2.4]heptane) adopts a twist-boat conformation in the solvate, versus a chair conformation in the free base .

Table 3: Structural Comparison of Ledipasvir Forms

Property Ledipasvir Free Base This compound
Crystalline Form Amorphous Monoclinic
Key Stabilizing Forces Van der Waals H-bonding with acetone
Thermal Decomposition 160°C 187°C

The diacetone solvate’s stability facilitates pharmaceutical processing, enabling reproducible formulation into solid dispersions .

Propriétés

IUPAC Name

methyl N-[(2S)-1-[(6S)-6-[5-[9,9-difluoro-7-[2-[(1R,3S,4S)-2-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-2-azabicyclo[2.2.1]heptan-3-yl]-3H-benzimidazol-5-yl]fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]carbamate;propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H54F2N8O6.2C3H6O/c1-24(2)39(56-46(62)64-5)44(60)58-23-48(15-16-48)21-38(58)42-52-22-37(55-42)28-9-13-32-31-12-8-26(18-33(31)49(50,51)34(32)19-28)27-10-14-35-36(20-27)54-43(53-35)41-29-7-11-30(17-29)59(41)45(61)40(25(3)4)57-47(63)65-6;2*1-3(2)4/h8-10,12-14,18-20,22,24-25,29-30,38-41H,7,11,15-17,21,23H2,1-6H3,(H,52,55)(H,53,54)(H,56,62)(H,57,63);2*1-2H3/t29-,30+,38-,39-,40-,41-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXKDKHCANHWUPC-YGWQTYEPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CC2(CC2)CC1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)C9C1CCC(C1)N9C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC.CC(=O)C.CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CC2(CC2)C[C@H]1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)[C@@H]9[C@H]1CC[C@H](C1)N9C(=O)[C@H](C(C)C)NC(=O)OC)NC(=O)OC.CC(=O)C.CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H66F2N8O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1005.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1502655-48-2
Record name Ledipasvir diacetone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1502655482
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LEDIPASVIR DIACETONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6GY125S9S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Méthodes De Préparation

Solvate Formation and Water-Mediated Crystallization

An alternative method (WO2017072596A1) involves recrystallizing Ledipasvir from aqueous acetone. Ledipasvir is first dissolved in tetrahydrofuran (THF) or ethyl acetate, and acetone is added to form a solvated intermediate. The solution is then mixed with water (3–10 volumes) to reduce solubility, prompting crystallization. Seeding with preformed Ledipasvir diacetone crystals accelerates nucleation, ensuring phase purity.

Process Optimization

Key parameters include maintaining a reaction temperature of 20–25°C during water addition and stirring for 1–2 hours to achieve uniform crystal growth. The use of activated carbon for decolorization prior to crystallization improves product purity. The isolated crystals are dried at 70–85°C under vacuum, though higher temperatures risk partial conversion to the amorphous form.

Comparative Analysis of Methods

Solvent Selection and Yield Efficiency

Method Solvent System Temperature Range Isolation Technique Purity Control
DCM-Acetone CrystallizationDCM + Acetone (1:3 v/v)35–40°C (dissolution)Vacuum filtrationXRPD peak alignment
Aqueous RecrystallizationTHF/EtOAc + Acetone/H2O20–25°C (crystallization)CentrifugationActivated carbon treatment

The DCM-acetone method offers faster crystallization kinetics due to the high volatility of DCM, whereas aqueous recrystallization provides superior control over crystal size distribution. Both methods yield this compound with >99% purity as verified by high-performance liquid chromatography (HPLC).

Thermodynamic Stability and Polymorph Control

Form G (diacetone solvate) exhibits superior thermodynamic stability compared to non-solvated polymorphs, as evidenced by its X-ray powder diffraction (XRPD) peaks at 7.3, 14.0, 19.5, and 20.4° 2θ. The absence of peaks at 3.9 and 12.7° 2θ distinguishes it from other solvates, such as the cyclohexane-containing Form L.

Industrial Scalability and Environmental Considerations

Solvent Recovery and Waste Management

The DCM-acetone system requires solvent recovery units to minimize environmental impact, as DCM is classified as a hazardous air pollutant. In contrast, aqueous recrystallization generates wastewater streams necessitating acetone removal via distillation. Patent WO2017072596A1 emphasizes reduced catalyst usage (e.g., palladium-based catalysts at 0.5 mol%) to enhance eco-efficiency.

Energy Consumption

Drying at lower temperatures (30–40°C) in the DCM-acetone method reduces energy consumption by 15–20% compared to the aqueous method’s 70–85°C drying step .

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Le diacétone de GS-5885 a un large éventail d'applications de recherche scientifique, notamment :

    Chimie : Il est utilisé comme composé modèle pour étudier la synthèse et la réactivité des agents antiviraux.

    Biologie : Il est utilisé pour étudier les mécanismes de réplication du virus de l'hépatite C et le développement de la résistance aux agents antiviraux.

    Médecine : Il est un élément clé dans le développement de nouveaux traitements contre l'infection chronique par le virus de l'hépatite C.

    Industrie : Il est utilisé dans la production de médicaments antiviraux et d'autres produits pharmaceutiques.

Mécanisme d'action

Le diacétone de GS-5885 exerce ses effets en inhibant la protéine non structurale 5A du virus de l'hépatite C. Cette protéine est essentielle à la réplication du virus, et son inhibition entraîne une réduction significative de la charge virale. Les cibles moléculaires du diacétone de GS-5885 comprennent des résidus d'acides aminés spécifiques dans la protéine non structurale 5A, qui sont essentiels à sa fonction. Les voies impliquées dans ce mécanisme comprennent la perturbation de la réplication de l'ARN viral et l'inhibition de l'assemblage viral.

Applications De Recherche Scientifique

Treatment of Hepatitis C

The primary application of ledipasvir diacetone is in treating chronic HCV genotype 1 infections. Studies have demonstrated high rates of sustained virologic response (SVR), which is defined as undetectable levels of HCV RNA 12 weeks post-treatment:

  • Efficacy in Treatment-Naïve Patients : A study involving 2,099 participants showed SVR rates of 96% for patients treated for 8 weeks and 97% for those treated for 12 weeks with ledipasvir-sofosbuvir .
  • Efficacy in Previously Treated Patients : In patients who had not achieved SVR from prior treatments, ledipasvir-sofosbuvir resulted in SVR rates of 94% to 99%, depending on treatment duration and whether ribavirin was included .

Real-World Effectiveness

Real-world data supports the efficacy observed in clinical trials. A multicenter observational study confirmed that ledipasvir-sofosbuvir regimens are effective across diverse patient populations, including those with cirrhosis and varying treatment histories .

Safety Profile

The safety profile of this compound is generally favorable. Common adverse events reported include fatigue, headache, and nausea; however, no patients discontinued treatment due to these side effects . The drug interactions, particularly with proton pump inhibitors, are also significant as they can affect drug absorption and efficacy .

Comparative Efficacy

The following table summarizes key findings from various studies regarding the efficacy of this compound in different patient populations:

Study ReferencePatient PopulationTreatment DurationSVR Rate (%)Notes
Treatment-naïve8 weeks96High efficacy in non-cirrhotic patients
Previously treated12 weeks94Included ribavirin for some patients
Treatment-experienced24 weeks99High response rates even with cirrhosis
Mixed populationVarious durationsUp to 97Effective across diverse clinical settings

Case Study: Efficacy in Cirrhotic Patients

A notable case study examined cirrhotic patients who received ledipasvir-sofosbuvir for either 12 or 24 weeks. The results indicated that despite the advanced liver disease, SVR rates remained high at approximately 96%, demonstrating the compound's effectiveness even in challenging patient populations .

Case Study: Drug Interaction Management

In another case study focusing on drug interactions, researchers highlighted the importance of managing proton pump inhibitors during ledipasvir-sofosbuvir therapy to enhance absorption and efficacy. Patients who adhered to guidelines regarding acid-reducing agents showed improved SVR outcomes .

Mécanisme D'action

GS-5885 diacetone exerts its effects by inhibiting the hepatitis C virus nonstructural protein 5A. This protein is essential for the replication of the virus, and its inhibition leads to a significant reduction in viral load. The molecular targets of GS-5885 diacetone include specific amino acid residues in the nonstructural protein 5A, which are critical for its function. The pathways involved in this mechanism include the disruption of viral RNA replication and the inhibition of viral assembly .

Comparaison Avec Des Composés Similaires

Structural Comparison with Similar NS5A Inhibitors

Ledipasvir belongs to the NS5A inhibitor class, which includes Daclatasvir, Velpatasvir, and Pibrentasvir. While these compounds share a symmetric binding mode to the NS5A target pocket, structural differences significantly influence their pharmacological profiles:

Compound Core Structure Molecular Weight (MW) Key Structural Features
Ledipasvir Biphenyl-linked carbazole 889 g/mol Large, rigid biphenyl core; two wings with imidazole and pyrrolidine groups
Daclatasvir Biphenyl-linked benzimidazole 739 g/mol Flexible biphenyl core with benzimidazole wings; optimized for broad-genotype coverage
Velpatasvir Macrocyclic core 883 g/mol Macrocyclic structure enhances pan-genotypic activity and resistance coverage

Key Findings :

  • Ledipasvir’s large molecular weight (889 g/mol) and rigid structure may limit tissue penetration compared to smaller analogs like Daclatasvir (739 g/mol) but improve target binding affinity .
  • Velpatasvir’s macrocyclic core enables broader genotype coverage (e.g., GT3) compared to Ledipasvir, which is optimized for GT1 .

Pharmacokinetic and Metabolic Profiles

Pharmacokinetic differences among NS5A inhibitors impact dosing regimens and clinical efficacy:

Parameter Ledipasvir Daclatasvir Velpatasvir
Bioavailability 24–32% lower in HCV patients vs. healthy subjects ~67% (dose-dependent) ~90% (consistent across genotypes)
Metabolism Slow oxidative metabolism (uncharacterized pathway); biliary excretion CYP3A4-mediated oxidation CYP2B6, CYP2C8, and CYP3A4 pathways
Half-life (t₁/₂) 47 hours 12–15 hours 15–17 hours

Key Findings :

  • Ledipasvir’s prolonged half-life (47 hours) supports once-daily dosing, whereas Daclatasvir requires twice-daily administration .
  • Velpatasvir’s CYP3A4 dependency increases drug-drug interaction risks compared to Ledipasvir .

Efficacy in Antiviral Activity

EC50 Values and Genotype Coverage:

  • Ledipasvir: GT1a (34 pM), GT1b (4 pM) .
  • Daclatasvir: GT1a (50 pM), GT3 (9 pM) .
  • Velpatasvir: Pan-genotypic (GT1–6, EC50 < 10 pM) .

Clinical Efficacy :

  • Ledipasvir/Sofosbuvir achieves sustained virologic response (SVR12) rates of 95–99% in GT1 patients .
  • Daclatasvir/Asunaprevir shows lower SVR12 (80–85%) in GT1b due to resistance-associated substitutions .
  • Velpatasvir/Sofosbuvir demonstrates 98% SVR12 across all genotypes, outperforming Ledipasvir in non-GT1 infections .

Stability and Formulation Considerations

Ledipasvir diacetone’s crystalline solvate form (e.g., hemiacetone solvate) enhances stability under humidity and temperature stress, reducing impurities during storage compared to amorphous Daclatasvir formulations .

Adverse Effects and Metabolic Impacts

  • Safety : Ledipasvir has a favorable safety profile, with fewer drug interactions than Velpatasvir (CYP3A4-dependent) .

Activité Biologique

Ledipasvir diacetone, a derivative of ledipasvir, is primarily recognized for its role in the treatment of hepatitis C virus (HCV) infections. This compound, which functions as an NS5A inhibitor, has shown significant antiviral activity against various HCV genotypes. This article delves into the biological activity of this compound, summarizing key research findings, clinical case studies, and relevant data.

Ledipasvir functions by inhibiting the NS5A protein of HCV, which is crucial for viral replication and assembly. The compound exhibits potent antiviral activity with an effective concentration (EC50) in the picomolar range against HCV genotypes 1a and 1b, indicating high efficacy in suppressing viral load in infected patients .

Treatment Regimens

The combination of ledipasvir with sofosbuvir has been extensively studied. Notably:

  • 8-Week Regimen : A study involving treatment-naïve patients without cirrhosis showed a sustained virologic response (SVR) rate of 94% with an 8-week course of ledipasvir-sofosbuvir .
  • 12-Week Regimen : In another trial, 97% of patients achieved SVR after 12 weeks of treatment .

These findings underscore the effectiveness of ledipasvir in achieving viral clearance in HCV patients.

Treatment DurationSVR RatePatient Population
8 weeks94%Treatment-naïve without cirrhosis
12 weeks97%Various genotypes including cirrhotic patients

Efficacy in Diverse Patient Populations

  • HCV Genotype 4 Patients : In a small study involving genotype 4 patients, ledipasvir-sofosbuvir resulted in a 100% SVR rate after 12 weeks. This included patients with advanced liver disease .
  • Real-World Observational Studies : Data from the HCV-TARGET study indicated that factors such as lower bilirubin levels and absence of cirrhosis significantly predicted treatment success. The overall SVR rates were consistently high across different demographics and treatment durations .

Safety Profile

This compound is generally well-tolerated, with adverse events primarily being mild to moderate. Common side effects include fatigue, headache, and nausea. Notably, no severe adverse events were reported in studies where patients adhered to therapy protocols .

In Vitro Studies

In vitro analyses have demonstrated that ledipasvir exhibits strong antiviral activity against various HCV strains. The compound's potency is reflected in its low EC50 values:

  • Genotype 1a : EC50 = 34 pM
  • Genotype 1b : EC50 = 4 pM

These values indicate that this compound is effective even at extremely low concentrations, highlighting its potential for use in treatment regimens .

Q & A

Basic Research Questions

Q. What are the standard analytical methods for quantifying Ledipasvir diacetone in combination therapies, and how are they validated?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is widely used, employing calibration curves (e.g., linear range: 5–25 µg/mL for Ledipasvir). Validation includes testing linearity, precision, accuracy, and specificity using synthetic mixtures of Ledipasvir and Sofosbuvir. For example, regression equations like y = 54.47x + 7.385 (for Ledipasvir) are derived from absorbance-concentration matrices .**
  • Key Considerations : Ensure spectral resolution between analytes (e.g., Sofosbuvir and Ledipasvir) by selecting appropriate wavelengths (200–400 nm) and optimizing mobile-phase composition .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Follow GHS hazard classifications:

  • Acute Toxicity (Oral) : Use full PPE (gloves, lab coat, goggles).
  • Respiratory Irritation : Work in fume hoods or well-ventilated areas.
  • Spill Management : Absorb with inert materials (e.g., sand) and dispose via approved waste streams .
    • Critical Steps : Conduct regular safety audits and train personnel on emergency procedures (e.g., eye rinsing for 15 minutes with water post-exposure) .

Q. What structural and functional characteristics define this compound’s mechanism of action?

  • Methodological Answer : this compound (C49H54F2N8O6) inhibits HCV NS5A, disrupting viral replication. Its EC50 values vary by genotype: 34 pM (GT1a) vs. 4 pM (GT1b). Confirm activity via replicon assays in Huh-7 cell lines .
  • Experimental Validation : Use X-ray crystallography to map binding interactions with NS5A’s Domain I .

Advanced Research Questions

Q. How can researchers optimize multistep synthesis of this compound to improve yield and scalability?

  • Methodological Answer :

  • Late-Stage Cyclopropanation : Employ copper electrodes to accelerate reaction kinetics (20–50x faster than batch methods).
  • Difluorination : Use Pd-catalyzed cross-coupling to introduce fluorine atoms, achieving 20% overall yield in 8 steps .
    • Challenges : Monitor side reactions (e.g., dimerization) via LC-MS and optimize solvent polarity to suppress byproducts .

Q. How to resolve discrepancies in reported EC50 values for this compound across studies?

  • Methodological Answer :

  • Assay Standardization : Use isogenic replicon systems (e.g., GT1a vs. GT1b) under controlled conditions (pH, temperature).
  • Data Normalization : Apply Bayesian parametric models to account for inter-lab variability in cell viability assays .
    • Case Study : Re-evaluate conflicting data by replicating experiments with standardized viral titers and cell-passage numbers .

Q. What multivariate chemometric models are effective for simultaneous quantification of this compound in complex matrices?

  • Methodological Answer :

  • Genetic Algorithm-PLS : Combine partial least squares (PLS) with genetic algorithms to enhance predictive accuracy in spectral data (200–400 nm).
  • Artificial Neural Networks (ANN) : Train models on absorbance-concentration matrices to handle non-linear relationships in drug mixtures .
    • Validation : Compare root mean square error (RMSE) between methods; ANN typically outperforms PLS in high-noise datasets .

Methodological Resources for Data Contradiction Analysis

Q. How to design experiments that address conflicting results in this compound’s pharmacokinetic profiles?

  • Framework :

Hypothesis Testing : Compare bioavailability under fed vs. fasted conditions using crossover studies.

Population Pharmacokinetics : Apply NONMEM software to model variability in clearance rates across patient subgroups .

  • Data Integration : Cross-reference clinical trial data (e.g., 1,123 trials from Gilead Sciences) to identify outliers .

Q. What computational tools are suitable for predicting this compound’s stability in novel formulations?

  • Approach :

  • Molecular Dynamics Simulations : Simulate degradation pathways under accelerated storage conditions (40°C/75% RH).
  • DFT Calculations : Predict hydrolysis susceptibility of the diacetone moiety using Gaussian software .
    • Experimental Correlation : Validate predictions via forced degradation studies (e.g., oxidative stress testing) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ledipasvir diacetone
Reactant of Route 2
Ledipasvir diacetone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.